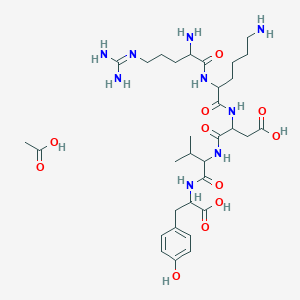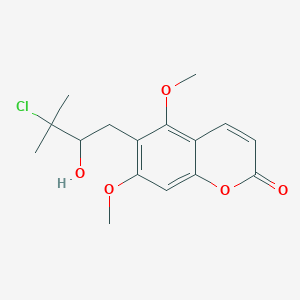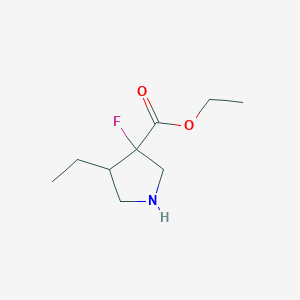
H-DL-Arg-DL-Lys-DL-Asp-DL-Val-DL-Tyr-OH.CH3CO2H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “H-DL-Arg-DL-Lys-DL-Asp-DL-Val-DL-Tyr-OH.CH3CO2H” es un péptido sintético compuesto por varios aminoácidos: arginina, lisina, ácido aspártico, valina y tirosina. Este compuesto se usa a menudo en diversas aplicaciones de investigación científica debido a sus propiedades y estructura únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de “H-DL-Arg-DL-Lys-DL-Asp-DL-Val-DL-Tyr-OH.CH3CO2H” generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye los siguientes pasos:
Unión del primer aminoácido: El primer aminoácido se une a la resina a través de su grupo carboxilo.
Desprotección: El grupo amino del aminoácido unido se desprotege para permitir la adición del siguiente aminoácido.
Acoplamiento: El siguiente aminoácido, protegido en su grupo amino, se activa y se acopla a la cadena peptídica creciente.
Repetición: Los pasos 2 y 3 se repiten hasta obtener la secuencia peptídica deseada.
Escisión: El péptido completo se escinde de la resina y se desprotege para producir el producto final.
Métodos de Producción Industrial
En un entorno industrial, la producción de este péptido puede implicar sintetizadores de péptidos automatizados, que optimizan el proceso de SPPS. Estas máquinas pueden manejar múltiples síntesis de péptidos simultáneamente, lo que aumenta la eficiencia y reduce el riesgo de error humano.
Análisis De Reacciones Químicas
Tipos de Reacciones
El compuesto “H-DL-Arg-DL-Lys-DL-Asp-DL-Val-DL-Tyr-OH.CH3CO2H” puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El péptido puede oxidarse, particularmente en el residuo de tirosina, lo que lleva a la formación de ditirosina.
Reducción: Las reacciones de reducción pueden dirigirse a los puentes disulfuro si están presentes en la estructura del péptido.
Sustitución: Los residuos de aminoácidos pueden sustituirse por otros aminoácidos para modificar las propiedades del péptido.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno (H2O2) u otros agentes oxidantes en condiciones suaves.
Reducción: Ditiotreitol (DTT) u otros agentes reductores.
Sustitución: Derivados de aminoácidos y reactivos de acoplamiento como HBTU o DIC en presencia de una base.
Productos Principales
Los principales productos de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los residuos de tirosina puede conducir a la formación de ditirosina, mientras que la reducción de los puentes disulfuro da como resultado grupos tiol libres.
Aplicaciones Científicas De Investigación
El compuesto “H-DL-Arg-DL-Lys-DL-Asp-DL-Val-DL-Tyr-OH.CH3CO2H” tiene varias aplicaciones de investigación científica:
Química: Se usa como un péptido modelo en estudios de síntesis y modificación de péptidos.
Biología: Se investiga su función en las interacciones proteína-proteína y las vías de señalización celular.
Medicina: Se explora su potencial aplicación terapéutica, incluyendo como vehículo de administración de fármacos o como componente de vacunas basadas en péptidos.
Industria: Se utiliza en el desarrollo de materiales y recubrimientos basados en péptidos.
Mecanismo De Acción
El mecanismo de acción de “H-DL-Arg-DL-Lys-DL-Asp-DL-Val-DL-Tyr-OH.CH3CO2H” depende de su aplicación específica. En general, los péptidos pueden interactuar con receptores celulares, enzimas u otras proteínas para modular los procesos biológicos. Los objetivos moleculares y las vías involucradas varían según la secuencia y la estructura del péptido.
Comparación Con Compuestos Similares
Compuestos Similares
H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL: Otro péptido sintético con una secuencia diferente de aminoácidos.
Elcatonina: Un derivado de la calcitonina que se utiliza como agente anti-paratiroideo.
Cetrorelix: Un antagonista de la hormona liberadora de gonadotropinas que se utiliza en la reproducción asistida.
Singularidad
La singularidad de “H-DL-Arg-DL-Lys-DL-Asp-DL-Val-DL-Tyr-OH.CH3CO2H” reside en su secuencia específica de aminoácidos, que le confiere propiedades químicas y biológicas distintas. La capacidad de este péptido para sufrir diversas reacciones químicas y sus diversas aplicaciones en investigación científica lo convierten en un compuesto valioso para el estudio y el desarrollo.
Propiedades
IUPAC Name |
acetic acid;3-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTISBKUCLDRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N9O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)

![7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)

methoxy]phenyl}methyl)amine](/img/structure/B12311354.png)

![Bicyclo[3.2.0]heptan-2-one](/img/structure/B12311362.png)

![rac-5-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]-3-(propan-2-yl)-1H-1,2,4-triazole dihydrochloride, trans](/img/structure/B12311365.png)



![4'-amino-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one](/img/structure/B12311377.png)
![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12311390.png)
